

Structural Elucidation of 4-fluoro-N,N-dimethylbenzamide: A Technical Guide

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Compound of Interest

Compound Name: **4-fluoro-N,N-dimethylbenzamide**

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This in-depth technical guide provides a comprehensive overview of the structural elucidation of **4-fluoro-N,N-dimethylbenzamide**. The document details the analytical techniques and data interpretation used to confirm the molecule's structure, presenting quantitative data in accessible tables, outlining detailed experimental protocols, and visualizing key analytical workflows and relationships.

Spectroscopic and Spectrometric Data

The structural confirmation of **4-fluoro-N,N-dimethylbenzamide** is achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The data from these techniques provide a complete picture of the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For **4-fluoro-N,N-dimethylbenzamide**, ¹H, ¹³C, and ¹⁹F NMR data are crucial.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for **4-fluoro-N,N-dimethylbenzamide** (in DMSO-d₆)

Atom Position	¹ H Chemical Shift (δ , ppm)	Multiplicity & Coupling Constant (J, Hz)	¹³ C Chemical Shift (δ , ppm)
H2, H6	7.49	d, J = 8.6	129.47
H3, H5	7.43	d, J = 8.6	115.15
N-CH ₃	2.91	t, J = 22.5	39.72, 34.79
C1	-	-	132.85
C4	-	-	163.59, 161.14
C=O	-	-	169.15

Data sourced from publicly available information.[\[1\]](#)

¹⁹F NMR Spectroscopy: While a specific experimental value for the ¹⁹F chemical shift of **4-fluoro-N,N-dimethylbenzamide** is not readily available in the cited literature, the chemical shift for a fluorine atom attached to an aromatic ring is typically observed in the range of -100 to -140 ppm relative to CFCl₃. The electron-withdrawing nature of the amide group at the para position would likely shift this signal downfield within this range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 2: Mass Spectrometry Data for **4-fluoro-N,N-dimethylbenzamide**

m/z	Proposed Fragment
167	[M] ⁺ (Molecular Ion)
123	[M - N(CH ₃) ₂] ⁺
95	[M - N(CH ₃) ₂ - CO] ⁺
75	[C ₆ H ₄] ⁺

Fragmentation pattern is based on typical amide fragmentation and publicly available mass spectra.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted Infrared Absorption Peaks for **4-fluoro-N,N-dimethylbenzamide**

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~3050	C-H stretch	Aromatic
~2930	C-H stretch	Aliphatic (N-CH ₃)
~1630	C=O stretch	Amide
~1600, ~1490	C=C stretch	Aromatic
~1250	C-N stretch	Amide
~1150	C-F stretch	Aryl-Fluoride

Peak positions are predicted based on typical values for the respective functional groups.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the structural elucidation of **4-fluoro-N,N-dimethylbenzamide**.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of purified **4-fluoro-N,N-dimethylbenzamide**.
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is sufficient for analysis.

¹H NMR Acquisition:

- Spectrometer: 400 MHz NMR Spectrometer
- Pulse Program: Standard single-pulse experiment
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: -2 to 12 ppm
- Temperature: 298 K

¹³C NMR Acquisition:

- Spectrometer: 100 MHz NMR Spectrometer
- Pulse Program: Proton-decoupled single-pulse experiment
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: -10 to 220 ppm
- Temperature: 298 K

¹⁹F NMR Acquisition:

- Spectrometer: 376 MHz NMR Spectrometer
- Pulse Program: Proton-decoupled single-pulse experiment
- Number of Scans: 128
- Relaxation Delay: 2.0 s
- Spectral Width: -80 to -160 ppm

- Reference: CFCl_3 (external or internal standard)
- Temperature: 298 K

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

- Prepare a 1 mg/mL stock solution of **4-fluoro-N,N-dimethylbenzamide** in a volatile solvent such as dichloromethane or ethyl acetate.
- Dilute the stock solution to a final concentration of approximately 10-50 $\mu\text{g/mL}$.

GC-MS Conditions:

- Gas Chromatograph: Agilent 7890B or equivalent
- Mass Spectrometer: Agilent 5977A or equivalent
- Column: HP-5ms (30 m x 0.25 mm x 0.25 μm) or equivalent
- Inlet Temperature: 250 °C
- Injection Volume: 1 μL (splitless mode)
- Carrier Gas: Helium at a constant flow of 1 mL/min
- Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: m/z 40-450

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of **4-fluoro-N,N-dimethylbenzamide** with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
- Transfer the mixture to a pellet-forming die.
- Press the mixture under high pressure (approximately 8-10 tons) to form a transparent pellet.

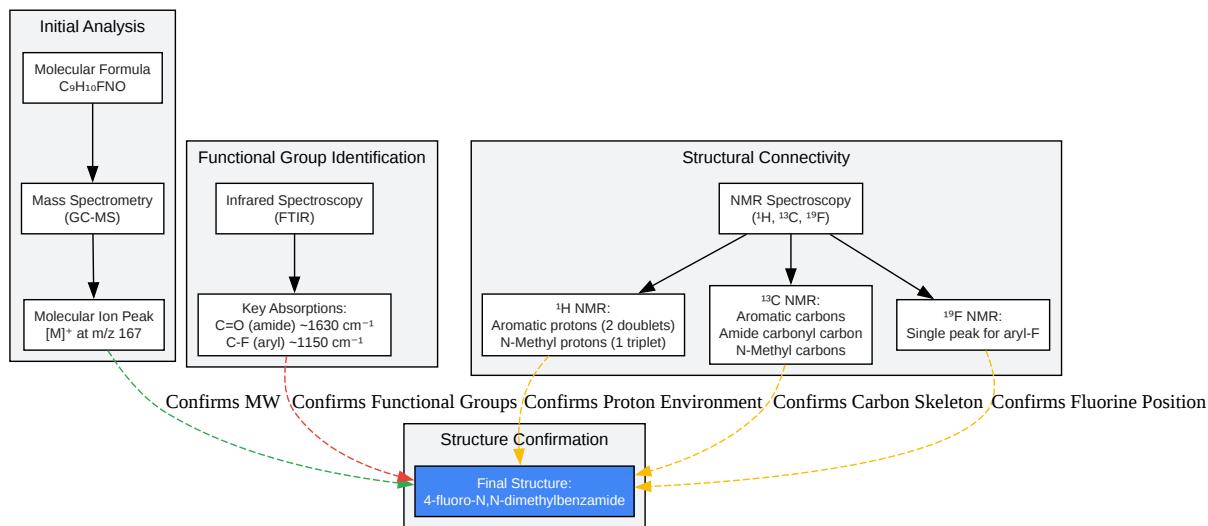
FTIR Acquisition:

- Spectrometer: PerkinElmer Spectrum Two or equivalent
- Scan Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16
- Background: A spectrum of a pure KBr pellet is recorded as the background.

Visualizations

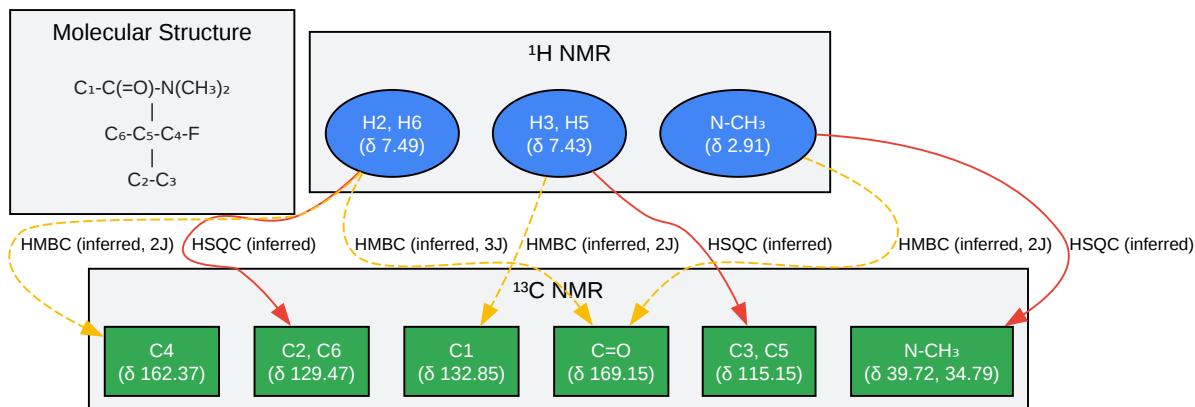
The following diagrams illustrate the logical workflow for structural elucidation and the key NMR correlations that confirm the structure of **4-fluoro-N,N-dimethylbenzamide**.

Structural Elucidation Workflow for 4-fluoro-N,N-dimethylbenzamide

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Caption: Workflow for the structural elucidation of **4-fluoro-N,N-dimethylbenzamide**.

Key Inferred NMR Correlations for 4-fluoro-N,N-dimethylbenzamide

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Caption: Inferred key 2D NMR correlations for structural assignment.

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References

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